YLF-466D
YLF-466D
YLF-466D is an orally bioavailable activator of AMP-activated protein kinase (AMPK), an enzyme involved in regulation of cellular energy homeostasis. YLF-466D activates AMPK at a concentration of 150 µM in platelets. It inhibits platelet aggregation induced by thrombin, ADP, and collagen (IC50s = 84, 55, and 87 µM, respectively) and inhibits aggregation of whole blood. YLF-466D leads to dose-dependent glucose uptake in L6 myotubes and, at a dose of 150 mg/kg, improves glucose tolerance in two mouse models of diabetes.
YLF-466D is an allosteric AMPK activator. IC50 Value: N/ATarget: AMPKin vitro: YLF466D activated recombinant human α1β1γ1, α2β1γ1 and rat liver AMPK. It also activated AMPK α-subunit truncations containing an autoinhibitory domain(AID) and exhibited additivity with AMP and A-769662. Molecular docking of YLF466D with the S pombe AMPKa (25-351) suggests it may bind in the cleft between the kinase domain and the AID antagonizing the auto-inhibition distinct from AMP and A-769662. Incubation of YLF466D in Hela cells activated cellular AMPK without detectable changes in AMP:ATP ratio, proving AMPK was allosterically activated by YLF466D. YLF466D activated cellular AMPK in both L6 myotubes and HepG2 cells with evoking intracellular AMP:ATP ratio accompanied by depolarizing mitochondria membrane potential, but has no effect on the dephosphorylation of PP2Cα on AMPK. Thus, YLF466D activated cellular AMPK through dual mechanisms. in vivo: Functional studies shown YLF466D stimulated glucose uptake in L6 myotubes, decreased glucose output and lipid content in hepatocyte. Acute and chronic treatment of YLF466D on diabetic db/db mice and diet induced obese mice improved metabolic parameters.
YLF-466D is an allosteric AMPK activator. IC50 Value: N/ATarget: AMPKin vitro: YLF466D activated recombinant human α1β1γ1, α2β1γ1 and rat liver AMPK. It also activated AMPK α-subunit truncations containing an autoinhibitory domain(AID) and exhibited additivity with AMP and A-769662. Molecular docking of YLF466D with the S pombe AMPKa (25-351) suggests it may bind in the cleft between the kinase domain and the AID antagonizing the auto-inhibition distinct from AMP and A-769662. Incubation of YLF466D in Hela cells activated cellular AMPK without detectable changes in AMP:ATP ratio, proving AMPK was allosterically activated by YLF466D. YLF466D activated cellular AMPK in both L6 myotubes and HepG2 cells with evoking intracellular AMP:ATP ratio accompanied by depolarizing mitochondria membrane potential, but has no effect on the dephosphorylation of PP2Cα on AMPK. Thus, YLF466D activated cellular AMPK through dual mechanisms. in vivo: Functional studies shown YLF466D stimulated glucose uptake in L6 myotubes, decreased glucose output and lipid content in hepatocyte. Acute and chronic treatment of YLF466D on diabetic db/db mice and diet induced obese mice improved metabolic parameters.
Brand Name:
Vulcanchem
CAS No.:
1273323-67-3
VCID:
VC0002396
InChI:
InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)/b27-26+
SMILES:
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl
Molecular Formula:
C29H20ClNO3
Molecular Weight:
465.9
YLF-466D
CAS No.: 1273323-67-3
Cat. No.: VC0002396
Molecular Formula: C29H20ClNO3
Molecular Weight: 465.9
* For research use only. Not for human or veterinary use.
Specification
| Description | YLF-466D is an orally bioavailable activator of AMP-activated protein kinase (AMPK), an enzyme involved in regulation of cellular energy homeostasis. YLF-466D activates AMPK at a concentration of 150 µM in platelets. It inhibits platelet aggregation induced by thrombin, ADP, and collagen (IC50s = 84, 55, and 87 µM, respectively) and inhibits aggregation of whole blood. YLF-466D leads to dose-dependent glucose uptake in L6 myotubes and, at a dose of 150 mg/kg, improves glucose tolerance in two mouse models of diabetes. YLF-466D is an allosteric AMPK activator. IC50 Value: N/ATarget: AMPKin vitro: YLF466D activated recombinant human α1β1γ1, α2β1γ1 and rat liver AMPK. It also activated AMPK α-subunit truncations containing an autoinhibitory domain(AID) and exhibited additivity with AMP and A-769662. Molecular docking of YLF466D with the S pombe AMPKa (25-351) suggests it may bind in the cleft between the kinase domain and the AID antagonizing the auto-inhibition distinct from AMP and A-769662. Incubation of YLF466D in Hela cells activated cellular AMPK without detectable changes in AMP:ATP ratio, proving AMPK was allosterically activated by YLF466D. YLF466D activated cellular AMPK in both L6 myotubes and HepG2 cells with evoking intracellular AMP:ATP ratio accompanied by depolarizing mitochondria membrane potential, but has no effect on the dephosphorylation of PP2Cα on AMPK. Thus, YLF466D activated cellular AMPK through dual mechanisms. in vivo: Functional studies shown YLF466D stimulated glucose uptake in L6 myotubes, decreased glucose output and lipid content in hepatocyte. Acute and chronic treatment of YLF466D on diabetic db/db mice and diet induced obese mice improved metabolic parameters. |
|---|---|
| CAS No. | 1273323-67-3 |
| Molecular Formula | C29H20ClNO3 |
| Molecular Weight | 465.9 |
| IUPAC Name | 3-[[(3E)-3-[(4-chlorophenyl)-phenylmethylidene]-2-oxoindol-1-yl]methyl]benzoic acid |
| Standard InChI | InChI=1S/C29H20ClNO3/c30-23-15-13-21(14-16-23)26(20-8-2-1-3-9-20)27-24-11-4-5-12-25(24)31(28(27)32)18-19-7-6-10-22(17-19)29(33)34/h1-17H,18H2,(H,33,34)/b27-26+ |
| Standard InChI Key | BPBOVHROVFJFAH-CYYJNZCTSA-N |
| SMILES | C1=CC=C(C=C1)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)C(=O)O)C5=CC=C(C=C5)Cl |
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